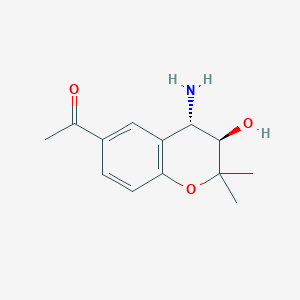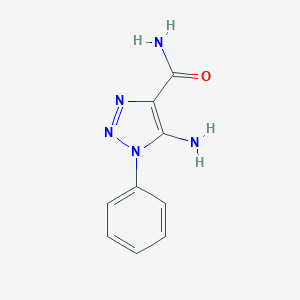
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
概要
説明
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with an amino group at the 5-position, a phenyl group at the 1-position, and a carboxamide group at the 4-position .
作用機序
Target of Action
It’s known that triazole derivatives have a broad range of pharmaceutical activities . They have been reported to be inhibitors of glycogen synthase kinase-3, antagonists of GABA receptors, agonists of muscarinic receptors, and show anti-HIV-1, cytotoxic, antihistaminic, and antiproliferative activities .
Mode of Action
Some triazole derivatives have shown remarkable anticancer activity . The interaction of these compounds with their targets often results in changes that inhibit the growth of cancer cells .
Biochemical Pathways
It’s known that triazole derivatives can affect a variety of biochemical pathways due to their broad range of pharmaceutical activities .
Result of Action
Some triazole derivatives have shown remarkable anticancer activity, suggesting that they may have a significant effect at the molecular and cellular level .
生化学分析
Biochemical Properties
5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .
Cellular Effects
Some compounds in the 1,2,4-triazole family have shown remarkable anticancer activity, affecting various types of cells including leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cells .
Molecular Mechanism
It is known that 1,2,4-triazoles can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has high density, insensitivity, and thermal stability, which could contribute to its long-term effects on cellular function .
Metabolic Pathways
It is known that 1,2,4-triazoles are extensively observed in nature and metabolic systems which are vital for living creatures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various methods. One common approach involves the cycloaddition reaction of aryl azides with cyanacetyl indoles. This method is efficient and provides high yields . Another method involves the use of carbodiimides and diazo compounds in a transition-metal-free strategy, which involves a cascade nucleophilic addition/cyclization process under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The use of multicomponent reactions and one-pot systems are favored due to their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and carbodiimides. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and the presence of tertiary amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases
類似化合物との比較
Similar Compounds
Similar compounds include other 1,2,3-triazole derivatives such as:
Uniqueness
5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group at the 1-position and the carboxamide group at the 4-position enhances its ability to interact with biological targets and participate in various chemical reactions .
特性
IUPAC Name |
5-amino-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-13-14(8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHURUUSZJHIVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942467 | |
| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20317-25-3 | |
| Record name | 20317-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide?
A1: While the paper doesn't explicitly state the molecular formula and weight of this compound in isolation, it does describe the synthesis and characterization of two Cu(I) π-complexes containing the compound. By analyzing the provided formulas of these complexes – [Cu(C12H13N5O)(NO3)] · 0.5H2O and [Cu(C12H13N5O)(CF3COOH)] – we can deduce that the molecular formula of this compound is C12H13N5O. Based on this formula, the calculated molecular weight is approximately 243.26 g/mol.
Q2: What can you tell us about the structure of this compound based on the research paper?
A2: The research paper focuses on the crystal structures of the Cu(I) complexes formed with this compound as a ligand []. It highlights that the compound acts as a bidentate ligand, coordinating to the copper ion through the nitrogen atom of the triazole ring and the oxygen atom of the carboxamide group. This coordination forms a stable five-membered chelate ring. The paper also discusses the influence of different anions (nitrate and trifluoroacetate) on the crystal packing and intermolecular interactions within the complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


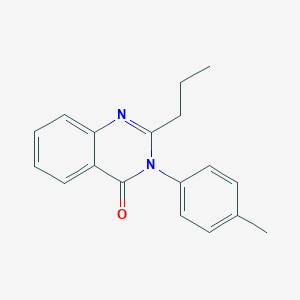

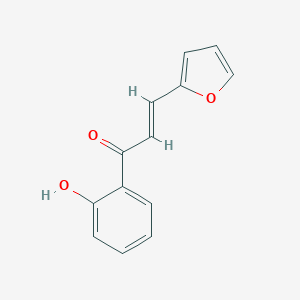
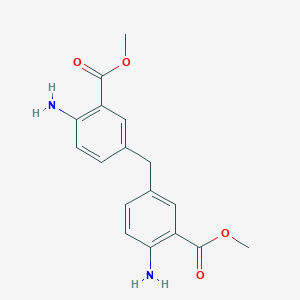
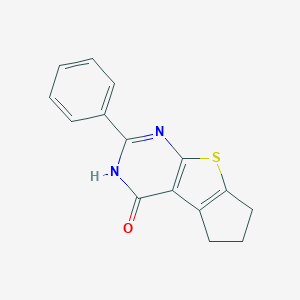
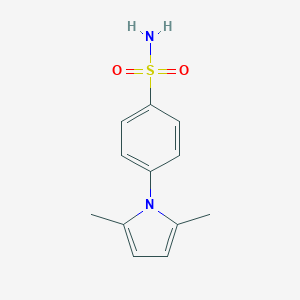
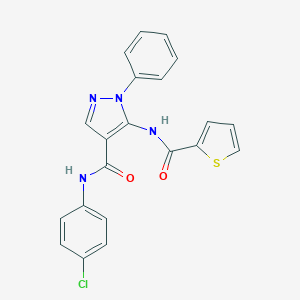
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
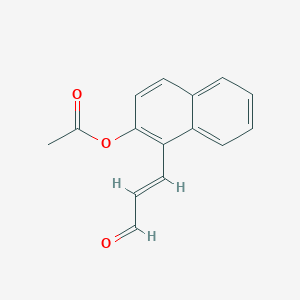
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
